PMEApp

Descripción general

Descripción

Adefovir difosfato es un metabolito activo de adefovir, un análogo de nucleótido acíclico de la adenosina monofosfato. Es conocido principalmente por sus propiedades antivirales, particularmente contra el virus de la hepatitis B (VHB). Adefovir difosfato inhibe la ADN polimerasa del VHB, evitando así la replicación del virus .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Adefovir difosfato se sintetiza a partir de adefovir mediante una serie de reacciones de fosforilación. Adefovir en sí mismo se sintetiza a partir de materiales de partida disponibles comercialmente. La síntesis implica los siguientes pasos :

Compuesto: Mezcla de materias primas.

Granulación/Secado: Formación de gránulos y eliminación de humedad.

Molienda: Reducción del tamaño de partícula.

Mezcla Final: Mezcla de gránulos con excipientes.

Compresión: Formación de tabletas.

Métodos de Producción Industrial: La producción industrial de adefovir difosfato implica procesos de síntesis y purificación a gran escala. La sustancia activa se cristaliza, se seca y se muele para lograr la pureza y el tamaño de partícula deseados. El producto final se formula luego en tabletas para la administración oral .

Análisis De Reacciones Químicas

Tipos de Reacciones: Adefovir difosfato experimenta varias reacciones químicas, que incluyen:

Fosforilación: Conversión de adefovir a adefovir difosfato a través de dos reacciones de fosforilación por quinasas celulares.

Hidrólisis: Adefovir difosfato puede sufrir hidrólisis en soluciones acuosas.

Reactivos y Condiciones Comunes:

Fosforilación: La adenilato quinasa es la enzima responsable de la fosforilación de adefovir a adefovir difosfato.

Hidrólisis: Adefovir difosfato es estable a pH fisiológico, pero puede hidrolizarse en condiciones ácidas o básicas.

Principales Productos Formados:

Adefovir Difosfato: El principal metabolito activo formado a partir de la fosforilación de adefovir.

Aplicaciones Científicas De Investigación

Antiviral Applications

Mechanism of Action:

PMEApp functions primarily as an inhibitor of viral DNA polymerases. It acts as a competitive inhibitor for herpes simplex virus type 1 (HSV-1) DNA polymerase, effectively halting viral replication . This mechanism has been pivotal in developing antiviral therapies, especially against hepatitis B virus (HBV) and other viral pathogens.

Case Study: Adefovir for Hepatitis B

Adefovir dipivoxil, which is converted intracellularly to this compound, has shown efficacy in treating chronic HBV infections. Clinical trials demonstrated that patients receiving adefovir experienced significant reductions in viral load and improved liver function tests . The drug's ability to inhibit HBV replication through the action of this compound highlights its clinical relevance.

Antitumor Properties

Inhibition of Adenylate Cyclase Toxin:

Recent studies have identified this compound as a potent inhibitor of the adenylate cyclase toxin produced by Bordetella pertussis. This toxin is known to modulate host immune responses, making this compound a candidate for therapeutic strategies aimed at mitigating the effects of this pathogen .

Table 1: Inhibitory Potency of this compound Derivatives Against Adenylate Cyclase Toxin

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 16 | High |

| 7-halo-7-deazapurine | 4.1-5.6 | Selective for AC1 |

| Bisamidate Prodrugs | Varies | Variable |

The data indicate that modifications to the this compound structure can enhance its inhibitory potency against specific targets, suggesting avenues for further drug development .

Immunomodulatory Effects

This compound's role extends beyond direct antiviral activity; it also exhibits immunomodulatory properties. Studies have shown that it can influence cytokine production and immune cell activation, potentially offering therapeutic benefits in conditions characterized by immune dysregulation .

Computational Drug Design

With advancements in computational methods, this compound has become a focal point in drug design research. Its structural analogs are being investigated using molecular docking studies to predict binding affinities and optimize therapeutic efficacy .

Table 2: Computational Insights into this compound Analogues

| Analogue | Binding Affinity (kcal/mol) | Target Enzyme |

|---|---|---|

| 8-aza-7-deazapurine | -9.5 | Adenylate Cyclase |

| PMEA | -8.2 | HSV-1 DNA Polymerase |

These computational studies provide valuable insights into how structural modifications can enhance the activity of this compound against various biological targets.

Mecanismo De Acción

Adefovir difosfato ejerce sus efectos antivirales inhibiendo la ADN polimerasa del VHB (transcriptasa inversa). Compite con el sustrato natural desoxiadenosina trifosfato y provoca la terminación de la cadena de ADN después de su incorporación al ADN viral. Esta inhibición previene la replicación del virus de la hepatitis B .

Compuestos Similares:

Tenofovir Disoproxil Fumarato: Otro análogo de nucleótido utilizado para el tratamiento de la hepatitis B crónica.

Lamivudina: Un análogo de nucleósido que también inhibe la ADN polimerasa del VHB.

Singularidad de Adefovir Difosfato: Adefovir difosfato es único en su capacidad de inhibir la ADN polimerasa del VHB con un alto grado de especificidad. Tiene una vida media más larga en los hepatocitos, lo que lo hace efectivo para reducir la replicación viral durante períodos prolongados .

Comparación Con Compuestos Similares

Tenofovir Disoproxil Fumarate: Another nucleotide analog used for the treatment of chronic hepatitis B.

Lamivudine: A nucleoside analog that also inhibits HBV DNA polymerase.

Uniqueness of Adefovir Diphosphate: Adefovir diphosphate is unique in its ability to inhibit HBV DNA polymerase with a high degree of specificity. It has a longer half-life in hepatocytes, making it effective in reducing viral replication over extended periods .

Actividad Biológica

PMEApp, or adefovir diphosphate, is an acyclic nucleoside phosphonate that has garnered significant attention due to its diverse biological activities, particularly its role as an antiviral agent and its inhibitory effects on various enzymes, including adenylate cyclases. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

This compound functions primarily as a competitive inhibitor of enzymes involved in nucleotide metabolism. It is a metabolite of adefovir (PMEA), which is converted intracellularly into this compound. This conversion allows this compound to act as a non-cyclic ATP analogue, effectively terminating DNA chain elongation during viral replication.

- Inhibition of HBV DNA Polymerase : this compound has been shown to inhibit HBV DNA polymerase with an inhibition constant () of approximately 100 nM, making it effective in treating chronic hepatitis B infections .

- Inhibition of Adenylate Cyclases : this compound exhibits a remarkable affinity for bacterial adenylate cyclases (ACs), such as those from Bordetella pertussis and Bacillus anthracis, with values in the low nanomolar range (27 nM for EF from anthrax) . This selectivity allows this compound to inhibit bacterial toxins without significantly affecting mammalian ACs.

Biological Activities

This compound has been studied for various biological activities beyond its antiviral properties:

- Antiviral Activity : Its primary use is in the treatment of hepatitis B virus (HBV) infections. This compound inhibits HBV replication by terminating the elongation of the viral DNA strand .

- Antibacterial Effects : Research indicates that this compound can inhibit the activity of adenylate cyclase toxins produced by pathogenic bacteria, which are crucial for their virulence . This includes competitive inhibition against Bordetella pertussis and Bacillus anthracis toxins.

- Cytostatic and Immunomodulatory Properties : Beyond its direct antiviral and antibacterial effects, this compound has shown potential in modulating immune responses and exhibiting cytostatic activity against certain cell lines .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various contexts:

-

In Vitro Studies : In experiments with J774A.1 macrophage cells, this compound demonstrated significant inhibition of cAMP production when exposed to Bordetella pertussis adenylate cyclase toxin. The results indicated that this compound's inhibitory effects were potent at low concentrations, suggesting its potential utility in treating infections caused by this bacterium .

Compound (nM) Activity This compound 27 Inhibits EF from B. anthracis Adefovir 100 Inhibits HBV DNA polymerase Other Analogues Varies Weaker inhibition -

Selectivity Studies : this compound was found to have lower affinity for mammalian AC isoforms compared to bacterial ACs, allowing for effective treatment against bacterial infections while minimizing side effects on human cells .

Mammalian AC Type Affinity (nM) Type I 3000 Type II >10000 Type V 5000 - Quantitative Structure-Activity Relationship (QSAR) : Analysis revealed that structural modifications to this compound could enhance its inhibitory potency against specific targets while maintaining selectivity towards bacterial over mammalian enzymes .

Propiedades

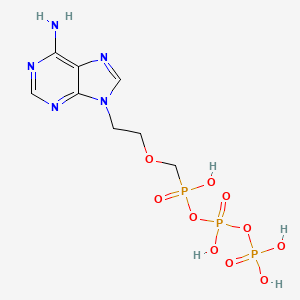

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELHEUHXJKQZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156198 | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129532-77-0 | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.